molecular formula C18H18BrN3S B4691411 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4691411
M. Wt: 388.3 g/mol
InChI Key: WNWAQWBAAAXQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the family of triazoles, which are known for their diverse biological activities. The unique chemical structure of this compound makes it an interesting target for synthesis and investigation.

Mechanism of Action

The exact mechanism of action of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular pathways, including the inhibition of enzymes and the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to possess anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its diverse range of biological activities. This compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a useful tool for investigating various cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration of this compound for in vitro and in vivo experiments.

Future Directions

There are several future directions for the investigation of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another future direction is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological activities may lead to the development of more potent and selective compounds. Finally, the investigation of the structure-activity relationship of this compound may lead to the development of new analogs with improved biological activities.

Scientific Research Applications

3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its biological activities. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-(4-bromophenyl)-4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-3-22-17(14-8-10-16(19)11-9-14)20-21-18(22)23-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWAQWBAAAXQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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